molecular formula C13H17N B13622555 3-(2-Cyclopropylphenyl)pyrrolidine

3-(2-Cyclopropylphenyl)pyrrolidine

Cat. No.: B13622555
M. Wt: 187.28 g/mol
InChI Key: JIRWBZZSEPGHGL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclopropylphenyl)pyrrolidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a classical method for the preparation of pyrrolidine derivatives is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, and a dipolarophile, typically an olefin . Another method involves the catalytic ammoniation of tetrahydrofuran (THF) using ammonia under high temperature and catalysis by solid acids .

Industrial Production Methods: In industrial settings, pyrrolidine is often produced via the gas-phase catalytic method using tetrahydrofuran and ammonia as raw materials. This process is carried out at high temperatures under the catalysis of solid acids . The separation of pyrrolidine from the crude product is achieved using nonporous adaptive crystals, which offer high purity and low energy cost .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Cyclopropylphenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines.

Scientific Research Applications

3-(2-Cyclopropylphenyl)pyrrolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropylphenyl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, influencing their activity. For example, molecular docking studies have shown that pyrrolidine derivatives can interact with Akt, a protein kinase involved in cell signaling pathways . This interaction can modulate the activity of Akt, leading to various biological effects.

Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-(2-cyclopropylphenyl)pyrrolidine

InChI

InChI=1S/C13H17N/c1-2-4-13(11-7-8-14-9-11)12(3-1)10-5-6-10/h1-4,10-11,14H,5-9H2

InChI Key

JIRWBZZSEPGHGL-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2C3CCNC3

Origin of Product

United States

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